molecular formula C14H11N5S B2597671 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine CAS No. 302584-01-6

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2597671
CAS No.: 302584-01-6
M. Wt: 281.34
InChI Key: QVMLRIZODNZKDX-UHFFFAOYSA-N
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Description

2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: a 1H-benzo[d]imidazole moiety and an imidazo[1,2-a]pyrimidine system, linked by a thioether bridge. This molecular architecture is designed to leverage the known biological activities of its components. Benzimidazole derivatives are extensively researched for their broad-spectrum biological activities, including potent antimicrobial and anticancer properties . They can interact with critical biological targets such as DNA, and inhibit enzymes like topoisomerases and pyruvate kinase , which are crucial for cancer cell proliferation and bacterial survival. Furthermore, some close analogs have demonstrated exceptional activity against challenging pathogens like Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) below 1 µg/mL, and have also shown the ability to inhibit biofilm formation and eradicate cells within mature biofilms . Simultaneously, the imidazo[1,2-a]pyrimidine scaffold is recognized as a versatile core structure in pharmaceuticals and materials science . Its derivatives are investigated as effective corrosion inhibitors for metals, functioning via adsorption on the metal surface . This combination of features makes this compound a promising candidate for researchers exploring new therapeutic agents against drug-resistant bacteria and for studying novel mechanisms of action in oncology. It is also a valuable intermediate for the synthesis of more complex chemical entities. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5S/c1-2-5-12-11(4-1)17-14(18-12)20-9-10-8-19-7-3-6-15-13(19)16-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMLRIZODNZKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of imidazo[1,2-a]pyrimidine with a benzimidazole derivative. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution

The thioether group (-S-CH2-) serves as a reactive site for alkylation or nucleophilic displacement. For example:

  • Propargylation : Reaction with propargyl bromide under basic conditions (K2CO3/EtOH, reflux) introduces an alkyne group, enabling subsequent click chemistry (CuAAC) with azides to form 1,2,3-triazole hybrids (e.g., 87–90% yield for triazole derivatives) .

  • SN2 Reactions : The methylene bridge undergoes substitution with 2-chloro-N-arylacetamide or propargyl bromide in DMF/K2CO3 (80°C, 12h), yielding amide- or alkyne-functionalized analogs .

Oxidative Transformations

  • Thioether Oxidation : Treatment with H2O2 or mCPBA converts the thioether to sulfoxide/sulfone derivatives, though specific data for this compound are inferred from related benzimidazole-thioethers .

Condensation and Cyclization

The imidazo[1,2-a]pyrimidine ring participates in condensation reactions:

  • Schiff Base Formation : Reacting the primary amine (if present) with aldehydes (e.g., thiophene-2-carbaldehyde) in ethanol at RT yields Schiff bases (e.g., 72–85% yields for analogous compounds) .

  • Cyclodehydration : Triflic anhydride-mediated activation of N-Boc-protected amines enables cyclization to 3-aminoimidazo[1,2-a]pyrimidines (80–92% yields) .

Cross-Coupling and C–H Functionalization

Transition-metal catalysis facilitates diversification:

  • Suzuki–Miyaura Coupling : Halogenated derivatives (if pre-functionalized) undergo Pd-catalyzed coupling with aryl boronic acids (e.g., 70–88% yields for imidazo[1,2-a]pyridines) .

  • Copper-Catalyzed Oxidative Coupling : Aerobic conditions with CuI enable C–N bond formation between aminopyridines and ketones (65–91% yields) .

Key Mechanistic Insights

  • Thioether Reactivity : The sulfur atom’s nucleophilicity drives alkylation/oxidation, while the methylene bridge’s electrophilicity enables SN2 displacements .

  • Imidazo[1,2-a]pyrimidine Activation : Electron-deficient C3 positions undergo electrophilic substitution, whereas C2 positions favor nucleophilic attacks .

Stability and Compatibility

  • pH Sensitivity : Stable under acidic (pH 2–6) and neutral conditions but degrades in strong base (pH >10) .

  • Thermal Stability : Decomposes above 250°C (DSC data for analogs) .

Scientific Research Applications

Structural Characteristics

The compound features a fused bicyclic structure that includes imidazole and pyrimidine moieties, linked by a thioether group. This structural configuration enhances its chemical reactivity and biological activity, making it a candidate for further investigation in various pharmacological contexts. The presence of sulfur and nitrogen heteroatoms contributes significantly to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine exhibit promising anticancer properties. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the inhibition of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar structures have shown effectiveness against both gram-positive and gram-negative bacteria. For example, benzo[4',5']imidazo derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, revealing moderate antibacterial properties . The unique combination of functional groups in this compound may lead to enhanced antibacterial efficacy compared to other compounds.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives related to this compound. For instance, compounds exhibiting structural similarities have demonstrated the ability to suppress cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory response. The reported IC50 values indicate competitive inhibition comparable to established anti-inflammatory drugs like celecoxib .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multicomponent reactions and oxidative coupling methods that enhance yield and selectivity. Understanding the synthetic pathways is crucial for developing derivatives with improved biological profiles.

Case Studies

StudyFindings
Research on Anticancer ActivityIdentified significant cytotoxic effects on cancer cell lines with mechanisms involving apoptosis induction.
Antimicrobial EvaluationDemonstrated moderate activity against Staphylococcus aureus and E. coli, suggesting potential for development as an antimicrobial agent .
Anti-inflammatory StudyShowed effective COX-2 inhibition with IC50 values comparable to celecoxib, indicating potential for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Core Structure Key Substituents Synthetic Method Yield Biological Activity
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine (Target) Imidazo[1,2-a]pyrimidine + Benzimidazole Thioether linkage Likely nucleophilic substitution N/A Not reported in evidence
3-Bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine Same core Bromo, nitro groups Halogen-thiol coupling N/A Potential antiproliferative
2-(4,5-Diphenyl-1-p-tolyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine p-Tolyl, diphenyl Microwave-assisted multicomponent 20% Not reported
Benzo[g]benzo[4,5]imidazo[1,2-a][1,8]naphthyridine-6-carbonitrile Pentacyclic benzimidazole-imidazopyrimidine Cyano, fluorophenyl Cyclocondensation Moderate Antiproliferative (EGFR inhibition)
2-(Benzo[4,5]imidazo[2,1-b]thiazol-3-yl)acetic Acid Benzoimidazo-thiazole Carboxylic acid Multi-step ester hydrolysis High EGFR inhibitory activity

Key Observations :

  • Substituent Impact : Electron-withdrawing groups (e.g., nitro in ) enhance reactivity and may improve binding to biological targets. Bulky groups (e.g., p-tolyl in ) can hinder synthetic yields but may modulate steric interactions in drug-receptor binding.
  • Thioether vs.

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₄H₁₀N₆S, ~310 g/mol) falls within drug-like space, similar to analogues in (405 g/mol) and (~350 g/mol).

Biological Activity

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure features a fused bicyclic system that includes imidazole and pyrimidine moieties, which are often associated with diverse pharmacological properties.

Structural Characteristics

The compound consists of:

  • A benzo[d]imidazole unit
  • A thioether linkage
  • An imidazo[1,2-a]pyrimidine framework

This structural combination contributes to its reactivity and biological activity, making it an interesting candidate for drug development.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. Here are some key findings:

Anticancer Activity

Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, imidazo[1,2-a]pyridine derivatives have demonstrated significant anticancer effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds structurally related to this compound have shown antimicrobial activity against both bacterial and fungal strains. The presence of sulfur and nitrogen heteroatoms enhances their interaction with microbial enzymes.

The biological activity of this compound is believed to be mediated through:

  • Enzyme inhibition : Targeting specific enzymes involved in cancer cell metabolism.
  • DNA interaction : Binding to DNA or RNA, disrupting replication and transcription processes.
  • Receptor modulation : Interacting with cellular receptors that regulate growth and survival pathways.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multicomponent reactions and oxidative coupling methods. These synthetic strategies aim to enhance yield and selectivity while maintaining the integrity of the functional groups essential for biological activity.

Comparative Analysis with Similar Compounds

Here is a comparison table featuring compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
Imidazo[1,2-a]pyridineFused imidazole and pyridine ringsAntimicrobial, anticancer
Benzothiazole derivativesSulfur-containing heterocyclesAnticancer, anti-inflammatory
Thiazole-based compoundsSulfur-containing five-membered ringAntiviral, antibacterial

Case Studies

Recent studies have provided insights into the efficacy of this compound in various biological assays:

  • Anticancer Efficacy : In vitro studies on breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability compared to controls.
  • Antimicrobial Testing : The compound exhibited potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.
  • Mechanistic Studies : Research utilizing flow cytometry revealed that the compound induces apoptosis in cancer cells through the activation of caspases.

Q & A

Q. What are the foundational synthetic routes for imidazo[1,2-a]pyrimidine derivatives, and how can condensation reactions be optimized for yield?

The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., aldehydes or ketones). For example, a one-pot Biginelli synthesis using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate under catalytic dimethylformamide (DMF) conditions achieves high yields (85–92%) . Optimization strategies include:

  • Temperature control : Reaction fusion at 80–100°C minimizes side products.
  • Catalyst selection : DMF enhances cyclization efficiency by stabilizing intermediates.
  • Stoichiometric ratios : A 1:1:1 molar ratio of reactants ensures balanced reactivity .

Q. Which spectroscopic techniques are critical for characterizing imidazo[1,2-a]pyrimidine derivatives, and how do they confirm structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.6–7.7 ppm) and carbon frameworks (e.g., lactam carbonyls at ~170 ppm) .
  • FT-IR : Detects functional groups like NH (3419 cm⁻¹), lactam C=O (1628 cm⁻¹), and carboxylic acids (1711 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .
    Crystallographic data (e.g., XRD) further confirms spatial arrangements, such as hydrogen-bonding networks in imidazo[1,2-a]pyrimidine hydrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data when evaluating imidazo[1,2-a]pyrimidine derivatives across different biological assays?

Discrepancies often arise from assay-specific variables:

  • Receptor selectivity : Compounds with anxiolytic activity in GABA-A binding assays (EC₅₀ = 50 nM) may lack efficacy in serotonin receptor models due to off-target effects .
  • Metabolic stability : Derivatives with in vitro IC₅₀ < 1 µM against tyrosine kinases may show reduced activity in vivo due to rapid hepatic clearance .
  • Dose-response validation : Use orthogonal assays (e.g., MTT cytotoxicity vs. kinase inhibition) to distinguish direct activity from nonspecific toxicity .

Q. What strategies optimize one-pot multi-component reactions for synthesizing benzoimidazole-fused imidazo[1,2-a]pyrimidines?

Key methodologies include:

  • Precursor design : 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile reacts with dialdehydes (e.g., o-phthalaldehyde) under pseudo-three-component conditions, yielding fused hybrids in 70–85% yields .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst systems : Piperidine (0.3 mmol) accelerates Knoevenagel-Michael cyclization in Meldrum’s acid-mediated syntheses .
  • Workflow simplification : In situ purification via column chromatography reduces handling of air-sensitive intermediates .

Q. How does substituent positioning influence the bioactivity of imidazo[1,2-a]pyrimidine derivatives?

  • C2 modifications : Oxadiazole substituents (e.g., 5-methyl-1,2,4-oxadiazol-3-yl) enhance sedative activity (ED₅₀ = 2.5 mg/kg in murine models) by improving blood-brain barrier permeability .
  • C7 methoxy groups : Increase cytoprotective effects (e.g., 80% ulcer inhibition at 10 mg/kg) via ROS scavenging .
  • Benzimidazole fusion : Benzo[4,5]imidazo[1,2-a]pyrimidines show dual kinase inhibition (c-Met IC₅₀ = 0.8 µM; Pim-1 IC₅₀ = 1.2 µM) due to planar aromatic stacking in ATP-binding pockets .

Methodological Tables

Q. Table 1. Key Reaction Conditions for One-Pot Syntheses

MethodReactantsCatalystYieldKey ApplicationReference
Biginelli-like2-Aminobenzimidazole, aldehydes, β-ketoesterDMF85–92%Antihypertensive agents
Meldrum’s acid-mediated2-(Benzimidazol-2-yl)acetonitrile, aldehydesPiperidine70–80%Kinase inhibitors
Pseudo-three-componento-Phthalaldehyde, glutaraldehydeSolvent-free75–85%Fluorescent probes

Q. Table 2. Bioactivity Correlations with Substituents

Substituent PositionFunctional GroupBioactivity (IC₅₀/ED₅₀)MechanismReference
C21,2,4-OxadiazoleSedative (ED₅₀ = 2.5 mg/kg)GABA-A potentiation
C7MethoxyCytoprotection (80% inhibition)ROS scavenging
Fused benzimidazoleBenzo[4,5]imidazo ringAnticancer (A549 IC₅₀ = 1.8 µM)c-Met/Pim-1 kinase inhibition

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